molecular formula C12H22N2O2 B6337905 1-Boc-(S)-3-Cyclopropylpiperazine CAS No. 1240582-07-3

1-Boc-(S)-3-Cyclopropylpiperazine

Cat. No.: B6337905
CAS No.: 1240582-07-3
M. Wt: 226.32 g/mol
InChI Key: HHEGEBMPXPIGCR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-(S)-3-Cyclopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. The compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-(S)-3-Cyclopropylpiperazine typically involves the protection of the piperazine ring with a Boc group. One common method involves the reaction of anhydrous piperazine with di-tert-butyl carbonate under basic conditions. This reaction selectively protects one of the nitrogen atoms in the piperazine ring, allowing for further functionalization .

Another method involves the use of diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This approach has been reported to yield higher efficiency and purity, making it suitable for industrial applications .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize environmental impact. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the sustainability of the production process .

Properties

IUPAC Name

tert-butyl (3S)-3-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEBMPXPIGCR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.